molecular formula C16H26NO5P B12057560 Butyl 4-nitrophenyl hexylphosphonate

Butyl 4-nitrophenyl hexylphosphonate

Cat. No.: B12057560
M. Wt: 343.35 g/mol
InChI Key: DNVDUMRDCABCRP-UHFFFAOYSA-N
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Description

Butyl (4-nitrophenyl) hexylphosphonate, also known as hexylphosphonic acid butyl 4-nitrophenyl ester, is a chemical compound with the molecular formula C16H26NO5P and a molecular weight of 343.36 g/mol . This compound is characterized by the presence of a phosphonate group, a butyl group, and a 4-nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (4-nitrophenyl) hexylphosphonate typically involves the esterification of hexylphosphonic acid with 4-nitrophenol in the presence of butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of butyl (4-nitrophenyl) hexylphosphonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl (4-nitrophenyl) hexylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl (4-nitrophenyl) hexylphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyl (4-nitrophenyl) hexylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of lipase activity by mimicking the natural substrate and binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its natural substrate, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

    Octyl (4-nitrophenyl) hexylphosphonate: Similar structure but with an octyl group instead of a butyl group.

    4-Nitrophenyl α-D-maltohexaoside: Contains a 4-nitrophenyl group but differs in the sugar moiety.

    Trihexyltetradecylphosphonium bis (2,4,4-trimethylpentyl)phosphinate: A phosphonium salt with different alkyl groups.

Uniqueness

Butyl (4-nitrophenyl) hexylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a lipase inhibitor and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C16H26NO5P

Molecular Weight

343.35 g/mol

IUPAC Name

1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3

InChI Key

DNVDUMRDCABCRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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